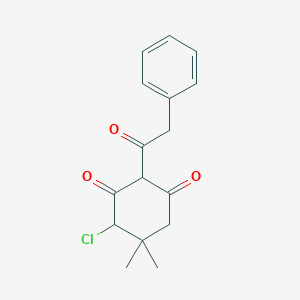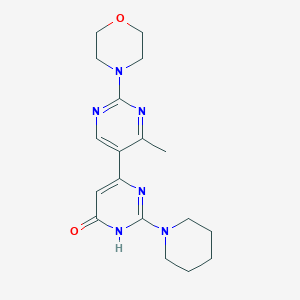
N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a nitro group, and a dioxoisoindole moiety attached to a benzamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst. One efficient method employs zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) as a catalyst under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields (87-97%) within a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-tert-butyl-3-(4-amino-1,3-dioxoisoindol-2-yl)benzamide.
科学的研究の応用
N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness
N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
N-tert-butyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-19(2,3)20-16(23)11-6-4-7-12(10-11)21-17(24)13-8-5-9-14(22(26)27)15(13)18(21)25/h4-10H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZRPAILPABNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide](/img/structure/B6000886.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6000888.png)
![N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B6000904.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B6000907.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)
![3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6000932.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)
![{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000944.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6000958.png)
